N-methyl-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide
Description
N-methyl-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide (CAS: 400080-72-0) is a heterocyclic compound with the molecular formula C₉H₈N₂OS₂ and a molecular weight of 224.3 g/mol . Its structure features a thiazole core substituted at position 2 with a thiophen-2-yl group and at position 4 with a methylcarboxamide moiety (Figure 1). Key physicochemical properties include a density of 1.341 ± 0.06 g/cm³ and a pKa of 14.04 ± 0.46, suggesting moderate polarity and basicity. The compound requires storage under dark, dry, and room-temperature conditions to maintain stability .
Thiazole derivatives are widely explored in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and enzyme inhibitory properties. The presence of sulfur and nitrogen atoms in the thiazole ring enhances binding to biological targets, while substituents like thiophene and carboxamide modulate solubility and specificity .
Properties
IUPAC Name |
N-methyl-2-thiophen-2-yl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS2/c1-10-8(12)6-5-14-9(11-6)7-3-2-4-13-7/h2-5H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFANSSLFXLATKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CSC(=N1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401325253 | |
| Record name | N-methyl-2-thiophen-2-yl-1,3-thiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401325253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819136 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
400080-72-0 | |
| Record name | N-methyl-2-thiophen-2-yl-1,3-thiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401325253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide typically involves the reaction of thiophene derivatives with thiazole precursors under specific conditions. One common method involves the cyclization of appropriate precursors in the presence of catalysts. For instance, the reaction of N-methylthiourea with 2-bromoacetylthiophene under basic conditions can yield the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles like amines or alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : N-methyl-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide has been investigated for its potential anticancer properties. Research indicates that compounds containing thiazole and thiophene moieties often exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazole have shown promising results in inhibiting cell proliferation in human glioblastoma and melanoma cells .
Anti-inflammatory Properties : The compound is also being explored for its anti-inflammatory effects. Its structural similarities to other biologically active compounds suggest that it may interact with inflammatory pathways, although specific mechanisms remain to be elucidated .
Neuroprotective Effects : There is emerging interest in the neuroprotective potential of this compound, particularly in relation to neurodegenerative diseases. The presence of nitrogen and sulfur atoms in its structure may contribute to neuroprotective activities through modulation of oxidative stress pathways.
Antimicrobial and Antifungal Activities
This compound has demonstrated antimicrobial properties against a range of pathogens. Studies have shown that derivatives of thiazole exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. This makes it a candidate for further development as an antimicrobial agent .
Agricultural Applications
In agriculture, the compound's potential as an agrochemical is notable. Its ability to act against plant pathogens could lead to the development of new fungicides or bactericides that are less toxic than traditional chemicals. The versatility of thiazole derivatives allows for modifications that enhance their efficacy against specific agricultural pests .
Material Science Applications
The unique electronic properties associated with thiazole and thiophene rings make this compound a candidate for applications in materials science. It can be utilized in the synthesis of organic semiconductors or dyes due to its ability to form stable electronic structures .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-methyl-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Thiazole Carboxamide Derivatives
Thiazole carboxamides exhibit structural diversity through variations in substituents on the thiazole ring. Below is a comparison of key analogs:
Table 1: Comparison of Thiazole Carboxamide Derivatives
Key Observations :
- Substituent Effects: The thiophen-2-yl group in the target compound may enhance π-π stacking with aromatic residues in target proteins compared to pyridinyl or methylamino groups .
- Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound likely improves membrane permeability compared to the more polar carboxylic acid in QY-5227 .
Thiophene-Containing Heterocycles
Thiophene rings are common in bioactive compounds due to their electron-rich nature. Examples include:
Table 2: Thiophene-Containing Analogs
Key Observations :
- Hybrid Structures : The target compound’s thiazole-thiophene scaffold differs from pyridine-thiophene hybrids (e.g., Compound 4) but shares similar H-bonding interactions with residues like Arg52 and His53 .
- Benzothiophene vs. Thiophene : Benzothiophene derivatives (e.g., Compound 31) exhibit enhanced anticancer potency due to extended aromatic systems, but they may suffer from higher toxicity .
Other Heterocyclic Derivatives
Table 3: Comparison with Non-Thiazole Heterocycles
Key Observations :
Biological Activity
N-methyl-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 224.3 g/mol. The compound features a thiazole ring fused with a thiophene moiety, which is known to enhance biological activity through various mechanisms.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Anticancer Activity : This compound has demonstrated significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : It shows potential as an antibacterial agent against key pathogens.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including this compound. The compound has been evaluated against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HepG2 (Liver Cancer) | 7.26 ± 0.44 | |
| MCF-7 (Breast Cancer) | 2.57 ± 0.16 | |
| A549 (Lung Cancer) | 8.03 ± 0.5 |
These results indicate that this compound possesses potent cytotoxicity, particularly against MCF-7 and HepG2 cell lines.
The mechanisms underlying the anticancer activity of this compound include:
- Cell Cycle Arrest : Studies have shown that thiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Key Enzymes : The compound has been found to inhibit enzymes such as VEGFR-2, which is crucial for tumor angiogenesis.
Antimicrobial Activity
N-methyl derivatives of thiazoles have shown promising antibacterial activity against pathogens like Mycobacterium tuberculosis. The structure's lipophilicity contributes to its ability to penetrate bacterial membranes effectively:
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been noted in several studies. Compounds with similar structures have been shown to reduce inflammatory markers and cytokine release.
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies reported that N-methyl derivatives exhibit significant cytotoxicity in various cancer cell lines compared to standard drugs like Staurosporine.
- Molecular Docking Studies : Computational studies using molecular docking have demonstrated the binding affinity of N-methyl derivatives to key targets involved in cancer progression, supporting the observed biological activities .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare N-methyl-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide and its analogues?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Amide coupling : Use of coupling agents like EDCI/HOBt to link thiazole-4-carboxylic acid derivatives with amines (e.g., methylamine for N-methyl substitution) .
- Thiophene substitution : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the thiophen-2-yl group at position 2 of the thiazole ring .
- Purification : Column chromatography and recrystallization to isolate pure products, with yields ranging from 30% to 75% depending on steric and electronic factors .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., thiophene protons at δ 7.0–7.5 ppm, thiazole carbons at ~160–170 ppm) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 293.1 [M+H] for analogous compounds) .
- HPLC : Assesses purity (>95% purity required for biological testing) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can low yields in the final amidation step be addressed during synthesis?
- Methodological Answer :
- Catalyst optimization : Replace EDCI/HOBt with T3P® (propylphosphonic anhydride), which improves coupling efficiency for sterically hindered amines .
- Solvent effects : Use DMF instead of THF to enhance solubility of intermediates .
- Temperature control : Reactions performed at 0–5°C reduce side-product formation (e.g., racemization in chiral analogues) .
Q. What computational methods are used to predict binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Software like AutoDock Vina models interactions with enzymes (e.g., kinases), using crystal structures from the PDB .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O, π–π stacking) in crystal structures to rationalize packing efficiency and stability .
Q. How do structural modifications (e.g., fluorination) impact bioactivity?
- Methodological Answer :
- Case study : Introducing a 4,4-difluorocyclohexyl group in analogues increases lipophilicity (logP from 2.1 to 3.5), enhancing blood-brain barrier penetration in neurological assays .
- Electron-withdrawing groups : Fluorine at the thiophene 5-position improves IC values against cancer cell lines (e.g., 1.2 μM vs. 5.8 μM in MCF-7) by stabilizing charge-transfer interactions .
Q. How can crystallographic data resolve contradictions in reported biological activities?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
